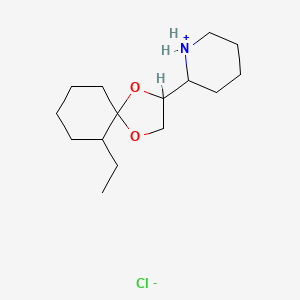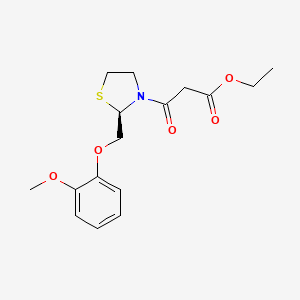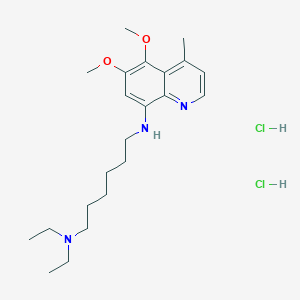
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a quinoline core substituted with methoxy and methyl groups, along with a diethylhexane-diamine side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Substitution Reactions: Methoxy and methyl groups are introduced to the quinoline core through electrophilic aromatic substitution reactions.
Attachment of the Diamine Side Chain: The diethylhexane-diamine side chain is attached via nucleophilic substitution reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to ensure product purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the quinoline ring.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride has several applications in scientific research:
作用机制
The mechanism of action of N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
N4-(5,8-Dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentan: This compound has a similar quinoline core but differs in the position and type of substituents.
N-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N,N-diethyl-hexane-1,6-diamine: This is a closely related compound with slight variations in the side chain.
Uniqueness
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of a diethylhexane-diamine side chain. These structural features contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
68219-28-3 |
|---|---|
分子式 |
C22H37Cl2N3O2 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-(5,6-dimethoxy-4-methylquinolin-8-yl)-N',N'-diethylhexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C22H35N3O2.2ClH/c1-6-25(7-2)15-11-9-8-10-13-23-18-16-19(26-4)22(27-5)20-17(3)12-14-24-21(18)20;;/h12,14,16,23H,6-11,13,15H2,1-5H3;2*1H |
InChI 键 |
SQXCJRWXYLROEQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCCCCNC1=CC(=C(C2=C(C=CN=C12)C)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
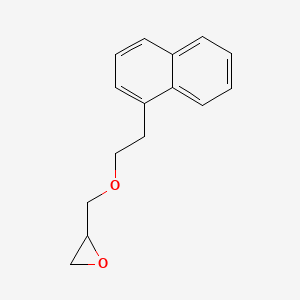
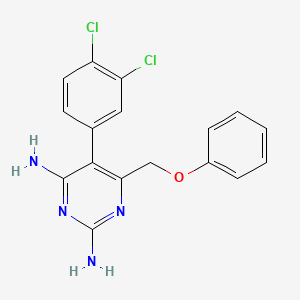
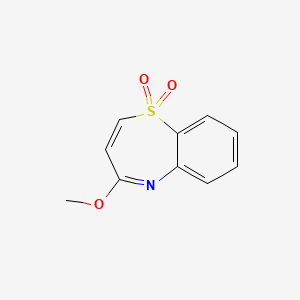


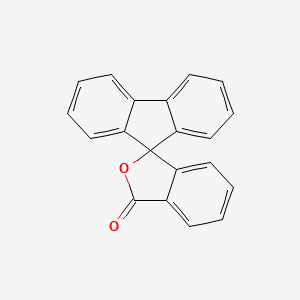

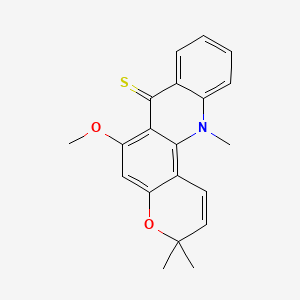
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
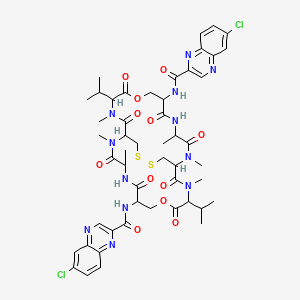
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
